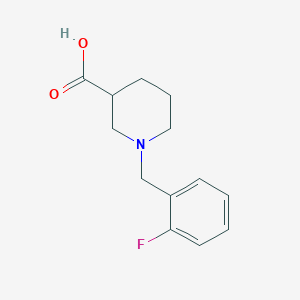

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

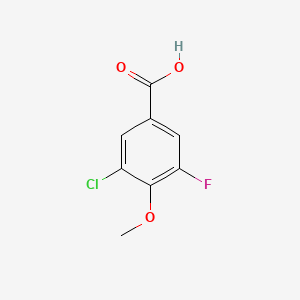

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid (FBP) is a fluorinated analogue of the piperidine-3-carboxylic acid (PPCA) family of compounds. It is a versatile molecule that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a building block for drug discovery, and as a ligand for the study of enzyme-catalyzed reactions. FBP is an important compound for many research applications due to its unique structural features, which include a 2-fluorobenzyl group, a piperidine ring, and a carboxylic acid moiety.

Scientific Research Applications

In Vitro Metabolism Studies

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid and its analogs have been studied for their metabolism in vitro, particularly focusing on acetylcholinesterase inhibitors. One study found that in vitro methods can predict in vivo metabolism of radiotracers containing similar moieties, such as 3-[(18)F]fluoromethylbenzyl- and 4-[(18)F]fluorobenzyl-piperidine, which are relevant to the chemical structure of interest (Lee et al., 2001).

Synthesis and Structural Determination

Compounds structurally similar to 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid have been synthesized and characterized for their molecular structures. For example, analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone were synthesized, and their structures were characterized using various spectroscopic techniques and X-ray crystallography (Lagisetty et al., 2009).

Anticancer Potential

Compounds with similar structures to 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid have been investigated for their potential in cancer treatment. One study introduced a compound that inhibits Aurora A, suggesting potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Radiolabeling and Metabolic Studies

The chemical moiety is structurally related to compounds used in the synthesis of radiolabeled neuroleptic agents for metabolic studies. For instance, neuroleptic butyrophenones were synthesized and labeled with carbon-14 for use in metabolic studies, indicating the relevance of such structures in pharmacokinetic research (Nakatsuka et al., 1979).

Synthesis of Pharmaceutical Intermediates

Some studies focus on the synthesis of new pharmaceutical intermediates starting from structures akin to 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid. The reaction between glutaric anhydride and N-benzylidenebenzylamine, for example, leads to new substituted piperidin-2-ones, which are expected to possess pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

Mechanism of Action

Target of Action

A related compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the uptake of GABA, increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .

Result of Action

If it acts like ®-(-)-3-Piperidinecarboxylic acid, it could increase GABA concentrations in the synaptic cleft, potentially leading to enhanced inhibitory effects on neuronal activity .

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXCBDNTCRUQDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397991 |

Source

|

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896046-65-4 |

Source

|

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)

![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)

![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)